(E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
(NE)-N-[[4-(diethylamino)phenyl]methylidene]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-3-17(4-2)14-9-7-13(8-10-14)12-16-21(18,19)15-6-5-11-20-15/h5-12H,3-4H2,1-2H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPYIWSVJOVNT-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that (E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential as an anticancer agent.
Table 1: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest and apoptosis induction |
| A549 (Lung) | 15.0 | Inhibition of proliferation through signal disruption |
The compound's ability to induce apoptosis has been linked to the activation of caspase pathways, which play a critical role in programmed cell death. Flow cytometry analyses have confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating effective apoptosis induction.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties, particularly against bacterial strains. Preliminary results suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action for its antimicrobial activity is believed to involve the inhibition of folic acid synthesis, similar to traditional sulfonamides, which disrupts nucleic acid synthesis leading to bacterial cell death.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The study utilized flow cytometry to analyze apoptotic markers, showing an increase in late apoptotic cells compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly reduced biofilm formation at sub-MIC concentrations, highlighting its potential utility in treating persistent infections associated with biofilm-forming bacteria.
Chemical Reactions Analysis
Schiff Base Formation and Reactivity
The benzylidene imine group (-CH=N-) enables reversible Schiff base chemistry. This moiety participates in:
Hydrolysis
Under acidic or basic conditions, hydrolysis regenerates the parent aldehyde and amine:
Conditions :
Reduction
NaBH₄ reduces the imine to a secondary amine:
Yield : ~85% (analogous reductions in )
Conditions : Methanol, 0°C to room temperature, 3 hours
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) participates in:
Alkylation/Acylation
The NH group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:
Example : Reaction with chloroacetyl chloride yields thiazolone derivatives (as in ).
Conditions : Dry DMF, room temperature, 2 hours
Hydrogen Bonding Interactions
The sulfonamide acts as a hydrogen bond donor/acceptor, influencing crystal packing (observed in for similar hydrazides).
Thiophene Ring Modifications
Electrophilic aromatic substitution (EAS) occurs at the electron-rich thiophene ring:
| Reaction Type | Reagent/Conditions | Position | Yield (%) | Source |
|---|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃, 50°C | 5-position | ~60 | |
| Halogenation | Br₂/FeBr₃, 0°C | 4- and 5-positions | ~75 |
Condensation Reactions
The compound acts as a precursor for synthesizing heterocyclic analogs:
Hydrazone Formation
Reacts with hydrazides to form triazole or thiadiazole derivatives:
Conditions : Methanol, glacial acetic acid, reflux (4–6 hours)
Yield Range : 65–92% (based on )
Biological Interactions
Though not direct chemical reactions, the compound inhibits enzymes via:
| Target Enzyme | Inhibition Mechanism | IC₅₀ (µM) | Source |
|---|---|---|---|
| Carbonic Anhydrase | Binds Zn²⁺ active site via sulfonamide | 10.93–25.06 | |
| Urease | Blocks nickel-centered active site | 13.33–251.74 |
Table 2: Enzyme Inhibition Profiles (Analogous Compounds)
| Compound | CA IX Inhibition (IC₅₀, nM) | Urease Inhibition (IC₅₀, µM) |
|---|---|---|
| Thiophene-sulfonamide | 15.2 ± 0.8 | 13.33 ± 0.58 |
| Benzohydrazide | N/A | 21.14 ± 0.425 |
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Electronic and Steric Effects
Solvatochromic Behavior
- However, it lacks the zwitterionic character of pyridinium N-phenolate betaine dyes (e.g., ET(30)), limiting its sensitivity to hydrogen-bond-donating solvents.
Research Findings and Hypotheses
- Hypothetical COX Inhibition: Molecular docking studies of analogous sulfonamides () suggest that the thiophene-sulfonamide group could bind to COX-1’s hydrophobic channel, while the diethylamino group may interact with polar residues (e.g., Arg120).
- Optoelectronic Potential: The thiophene moiety’s electron mobility, combined with the benzylidene’s conjugation, positions this compound as a candidate for organic semiconductors, though experimental data are lacking compared to thiazole-based derivatives ().
- Synthetic Challenges : Unlike the crystalline enamide derivatives (), the target compound’s imine bond may exhibit photoisomerization, complicating purification and stability.
Q & A
Q. What are the typical synthetic routes for preparing (E)-N-(4-(diethylamino)benzylidene)thiophene-2-sulfonamide?
The compound is synthesized via a Schiff base condensation reaction between thiophene-2-sulfonamide and 4-(diethylamino)benzaldehyde. The reaction typically involves refluxing equimolar amounts of the aldehyde and sulfonamide in methanol for 12–24 hours under anhydrous conditions. The product is isolated via solvent evaporation and purified through recrystallization using ethanol or acetonitrile . Key Steps :
- Reagents : 4-(diethylamino)benzaldehyde, thiophene-2-sulfonamide, methanol.
- Conditions : Reflux at 60–80°C under inert atmosphere (N₂/Ar).
- Purification : Recrystallization (yield: ~70–85%).
Q. Which spectroscopic methods are essential for characterizing this compound?
Characterization relies on:
- ¹H/¹³C NMR : To confirm the imine bond (C=N) formation (δ ~8.3–8.5 ppm for ¹H) and aromatic proton environments .
- IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C=N vibrations (~1600–1640 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. What are the common solvent systems for crystallizing this Schiff base?
Crystallization is achieved using polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures. Slow evaporation at room temperature yields monoclinic crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the (E)-configuration and molecular packing. For example, a monoclinic crystal system (space group P2₁) with unit cell parameters (a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å, β = 97.975°) was reported for a structurally analogous thiophene sulfonamide derivative . SHELX software (e.g., SHELXL) is used for refinement, ensuring R-factor convergence below 5% .
Q. How does solvatochromism affect the electronic properties of this compound?
The diethylamino group and conjugated π-system make the compound solvatochromic. UV/vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) reveals bathochromic shifts due to intramolecular charge transfer (ICT). Empirical solvent polarity scales (e.g., E₃₀) can quantify these effects, with higher polarity solvents stabilizing excited-state dipoles .
Q. What strategies optimize reaction yields in the presence of competing by-products?
By-products (e.g., unreacted aldehyde or Z-isomer) are minimized by:
Q. How can computational modeling predict the compound’s bioactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes) by analyzing binding affinities (ΔG values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
